molecular formula C17H17N3O2 B2866142 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 656817-41-3

5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2866142
CAS No.: 656817-41-3
M. Wt: 295.342
InChI Key: HXPMNHCVJPBFDQ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 926227-70-5) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a carboxylic acid group at position 3, methyl groups at positions 5 and 7, and a 3-methylbenzyl substituent at position 4. Its molecular formula is C₁₇H₁₇N₃O₂, with a molecular weight of 295.34 g/mol . The compound’s structure combines a rigid pyrazolopyrimidine core with a lipophilic 3-methylbenzyl group, making it a versatile scaffold for medicinal chemistry and coordination chemistry applications .

Properties

IUPAC Name

5,7-dimethyl-6-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10-5-4-6-13(7-10)8-14-11(2)19-16-15(17(21)22)9-18-20(16)12(14)3/h4-7,9H,8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPMNHCVJPBFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(N3C(=C(C=N3)C(=O)O)N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with appropriate benzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

a. 5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • CAS : 440650-70-4
  • Molecular formula : C₁₇H₁₇N₃O₂ (MW: 295.34)
  • Key difference : The benzyl group is substituted at the 2-methyl position instead of 3-methyl.
  • Impact : Positional isomerism may alter steric hindrance and π-π stacking interactions, affecting binding to biological targets .

b. 5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • CAS : 440627-38-3
  • Molecular formula : C₁₇H₁₇N₃O₂ (MW: 295.34)
  • Key difference : The benzyl group is substituted at the 4-methyl position .
  • Impact : The para-substitution may enhance metabolic stability compared to ortho-substituted analogs .
Substituent Variations

a. 6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • CAS : 702669-68-9
  • Molecular formula : C₁₂H₁₃N₃O₂ (MW: 231.25)
  • Key difference : An allyl group replaces the 3-methylbenzyl substituent.
  • Impact : Reduced molecular weight and lipophilicity may decrease membrane permeability but improve aqueous solubility .

b. 5-Chloro-6-[(3-chlorophenyl)methyl]-7-[[(1R)-1,2-dimethylpropyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • CAS : 918882-06-1
  • Molecular formula : C₁₉H₂₀Cl₂N₄O₂ (MW: 419.30)
  • Key difference: Chlorine atoms and a branched amino group at position 5.
Table 1: Key Properties of Selected Analogs
Compound Name Substituents Molecular Weight LogP* Biological Activity
Target Compound (CAS 926227-70-5) 3-methylbenzyl 295.34 ~2.8 Potential ligand for metal coordination
6-Allyl analog (CAS 702669-68-9) Allyl 231.25 ~1.5 Unreported; likely lower cytotoxicity
5-Chloro-6-(3-Cl-benzyl) analog (CAS 918882-06-1) 3-Cl-benzyl, amino 419.30 ~3.9 Cathepsin K inhibition (IC₅₀ ~25 µM)
2-Methylbenzyl isomer (CAS 440650-70-4) 2-methylbenzyl 295.34 ~2.7 Discontinued; steric effects may limit applications

*Predicted using fragment-based methods.

Biological Activity

5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₇H₁₇N₃O₂
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 440650-70-4

Pyrazolo[1,5-a]pyrimidines, including the compound , primarily exert their biological effects through the inhibition of specific enzymes and receptors involved in cell proliferation and survival. Notably, they are known to target:

  • Epidermal Growth Factor Receptor (EGFR) : Compounds with similar structures have shown significant inhibitory effects on EGFR, which is often overexpressed in various cancers. The inhibition of EGFR leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cyclooxygenase-2 (COX-2) : Some derivatives have demonstrated anti-inflammatory properties by inhibiting COX-2 activity, which is implicated in tumor progression and inflammation-related cancers .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies:

Case Studies and Research Findings

  • In Vitro Anti-Proliferative Activity :
    • The compound was tested against several cancer cell lines (e.g., A549 lung cancer and HCT-116 colon cancer) using MTT assays. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .
    • A study highlighted that derivatives with similar structures exhibited IC50 values as low as 0.016 µM against wild-type EGFR and notable activity against mutant forms, indicating their potential as targeted therapies for resistant cancer types .
  • Cell Cycle Analysis :
    • Flow cytometry revealed that treatment with the compound led to significant alterations in cell cycle distribution, specifically inducing arrest at the S and G2/M phases. This suggests that the compound disrupts normal cell cycle progression, contributing to its anti-cancer effects .
  • Apoptotic Induction :
    • The compound has been shown to increase the BAX/Bcl-2 ratio significantly, promoting apoptosis in treated cells. This mechanism is crucial for preventing tumor growth and survival .

Comparative Biological Activity Table

Compound NameIC50 (µM)TargetBiological Effect
This compoundTBDEGFRAnti-proliferative
Compound 12b0.016EGFR WTApoptotic inducer
Compound 12b0.236EGFR T790MApoptotic inducer
Celecoxib0.04COX-2Anti-inflammatory

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